REACTION_CXSMILES
|
[P:1]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])([O:3]CC)=O.[C:12](Cl)(=[O:14])[CH3:13].C(Cl)C>>[C:12]([P:1](=[O:3])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])(=[O:14])[CH3:13]
|
Name
|
triethyl phosphate
|
Quantity
|
166.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
78.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
DISTILLATION
|
Details
|
The product was distilled under vaccum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |